(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL
Description
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL, commonly known as (+)-borneol, is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O (molecular weight: 154.25 g/mol) . It is an endo-isomer with stereochemistry defined as (1R,2S,4R) . Naturally occurring in essential oils of Blumea balsamifera and Cinnamomum camphora, it is widely used in traditional medicine for its anti-inflammatory, neuroprotective, and vasorelaxant properties .
Key characteristics:
- Structure: Bicyclo[2.2.1]heptane skeleton with hydroxyl (-OH) at position 2 and methyl groups at positions 1, 7, and 6.
- Optical activity: Dextrorotatory ([α]D = +37.7°) due to its (1R)-configuration .
- Applications: Pharmaceutical adjuvant, fragrance ingredient, and therapeutic agent in traditional Chinese medicine .
Properties
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-KTOWXAHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; [Hawley], White to off-white crystals; piney camphoraceous aroma | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoborneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isoborneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Sublimes | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326 | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326 | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326 | |
| Record name | Isoborneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.10 g/cm cu at 20 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326 | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Isoborneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White solid, Tablets from petroleum ether | |
CAS No. |
124-76-5 | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 953 | |
| Record name | Isoborneol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Process Overview
The direct hydration of camphene represents a industrially viable route to isoborneol. Patent CN104151142A outlines a method wherein camphene (≥95% purity) is mixed with a solvent (e.g., toluene) and water in a 1:(2–5):(0.36–0.72) ratio. The mixture undergoes catalytic distillation in a reactor equipped with a fixed-bed catalytic system, typically containing acidic ion-exchange resins or zeolites. The reaction proceeds via azeotropic distillation, with camphene and water forming a heteroazeotrope that is condensed and refluxed through the catalyst bed. After 8 hours, camphene conversion exceeds 97%, yielding isoborneol with ≤3% residual camphene.
Key Advantages:
-
Cost Efficiency : Eliminates the need for expensive transition-metal catalysts.
-
Environmental Impact : Reduces wastewater generation compared to traditional sulfuric acid–catalyzed methods.
Composite-Catalyzed Esterification and Hydrolysis
Bifunctional Acid Catalysis
Recent studies highlight the use of α-hydroxyl carboxylic acid (HCA)–boric acid composites for tandem esterification-hydrolysis. As demonstrated in PMC9964953, tartaric acid–boric acid systems catalyze camphene’s reaction with acetic acid and water, producing isobornyl acetate and isoborneol in a single pot. Under optimal conditions (70°C, 4 hours), camphene conversion reaches 92.9%, with isobornyl acetate selectivity at 95.3%.
Role of Water
Water content critically influences product distribution:
Temperature Dependence
Elevated temperatures accelerate side reactions (e.g., camphene isomerization to tricyclene), necessitating strict control:
| Temperature (°C) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) |
|---|---|---|
| 60 | 85.2 | 92.1 |
| 70 | 92.9 | 95.3 |
| 80 | 89.7 | 88.6 |
Ternary Composite Catalysts for Enhanced Isoborneol Yield
Titanium/Zirconium Sulfate Additives
Incorporating Ti(SO₄)₂ or Zr(SO₄)₂ into HCA–boric acid systems enhances isoborneol production by stabilizing carbocation intermediates. For example, adding 0.5 wt% Ti(SO₄)₂ increases isoborneol selectivity from 12.0% to 18.7% at 70°C.
Ethyl Acetate as a Reaction Modifier
Ethyl acetate acts as a water scavenger, shifting equilibrium toward esterification. However, at 10% v/v, it paradoxically increases isoborneol content by 6.5% due to improved catalyst dispersion.
Comparative Analysis of Industrial Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Borneol can be oxidized to camphor using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
-
Reduction: : Borneol itself is a reduction product of camphor. Further reduction is not common.
-
Substitution: : Borneol can undergo substitution reactions, particularly at the hydroxyl group. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products
Oxidation: Camphor.
Substitution: Various esters depending on the acylating agent used.
Scientific Research Applications
Pharmaceutical Applications
Borneol has been extensively studied for its pharmacological properties. It exhibits anti-inflammatory, analgesic, and antimicrobial activities.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of borneol against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that borneol demonstrated significant inhibitory effects, suggesting its potential use as a natural preservative in food and cosmetic formulations .
Aromatherapy and Perfumery
Due to its pleasant scent, borneol is widely used in aromatherapy and the fragrance industry. It is often incorporated into essential oils and perfumes.
Data Table: Applications in Fragrance
| Product Type | Concentration (%) | Source |
|---|---|---|
| Essential Oils | 5 - 15 | Natural Borneol |
| Perfumes | 0.5 - 3 | Synthetic Borneol |
Borneol's aromatic properties are attributed to its ability to blend well with other essential oils, enhancing the overall fragrance profile.
Traditional Medicine
In traditional Chinese medicine (TCM), borneol has been used for centuries due to its therapeutic properties. It is believed to promote blood circulation and alleviate pain.
Case Study: TCM Formulation
A formulation containing borneol was evaluated for its efficacy in treating chronic pain conditions. Patients reported significant pain relief after administration, supporting the traditional use of borneol in pain management .
Potential Neuroprotective Effects
Recent research suggests that borneol may possess neuroprotective properties. Studies indicate that it can enhance cognitive function and protect against neurodegenerative diseases.
Data Table: Neuroprotective Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Cognitive Enhancement | Improved memory in animal models | |
| Neuroprotection in Alzheimer’s | Reduced amyloid-beta accumulation |
These findings indicate that borneol could be a candidate for further research in neurodegenerative disease therapies.
Mechanism of Action
Borneol exerts its effects through several mechanisms:
Analgesic and Anti-inflammatory: It modulates the activity of certain enzymes and receptors involved in pain and inflammation pathways.
Antimicrobial: Borneol disrupts microbial cell membranes, leading to cell death.
Enhancement of Drug Delivery: It increases the permeability of the blood-brain barrier, facilitating the transport of therapeutic agents into the brain.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
Positional Isomers
Functional Derivatives
Research Findings and Data Analysis
Pharmacological Activity Comparison
- (+)-Borneol : Demonstrates anti-inflammatory effects by inhibiting NF-κB signaling and neuroprotective activity via blood-brain barrier modulation .
- L-Borneol : Similar anti-inflammatory potency but exhibits reduced neuroprotective efficacy due to stereospecific metabolic pathways .
- Isobornyl acetate: Lacks direct anti-inflammatory action but is non-irritating, making it suitable for dermal formulations .
Natural Abundance in Essential Oils
Biological Activity
(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL, commonly known as borneol, is a bicyclic monoterpene alcohol that has garnered attention for its diverse biological activities. This compound is found in various essential oils and has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and analgesic properties.
- Chemical Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- CAS Number : 10385-78-1
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that borneol exhibits significant antimicrobial properties against various pathogens. A study indicated that borneol disrupts the integrity of microbial cell membranes, leading to cellular leakage and death. This mechanism is similar to the action of other terpenes such as p-cymene and 3-carene, which also damage bacterial membranes and inhibit ATP synthesis .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 mg/mL |
| Escherichia coli | 0.25 - 0.5 mg/mL |
| Candida albicans | 0.5 - 1.0 mg/mL |
Anti-inflammatory Effects
Borneol has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. In animal models, it reduced swelling and pain associated with inflammatory responses .
Analgesic Properties
The analgesic effects of borneol have been documented in several studies where it was found to alleviate pain through both central and peripheral mechanisms. This compound may enhance the efficacy of other analgesics when used in combination therapies .
Case Study 1: Borneol in Essential Oils
A comprehensive analysis of essential oils containing borneol revealed that its presence significantly enhanced the antimicrobial efficacy of the oil mixtures against pathogenic bacteria and fungi. The synergistic effect was attributed to borneol's ability to permeabilize cell membranes, making it a valuable component in natural antimicrobial formulations .
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, the administration of borneol as an adjunct therapy resulted in a notable reduction in pain scores compared to baseline measurements. Patients reported improved quality of life and reduced reliance on conventional analgesics .
Research Findings
Recent studies have expanded the understanding of borneol's mechanisms of action:
- Cell Membrane Disruption : Borneol alters membrane permeability in bacteria, leading to cell lysis.
- Cytokine Inhibition : It reduces levels of TNF-alpha and IL-6 in inflammatory models.
- Pain Pathway Modulation : Borneol interacts with opioid receptors, enhancing analgesic effects.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-OL with high enantiomeric purity?
Answer:
Stereoselective synthesis of (+)-borneol typically involves catalytic hydrogenation of (+)-camphor ((1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) using transition metal catalysts (e.g., PtO₂ or Pd/C) under controlled pressure and temperature . For characterization:
- Chiral purity : Analyze via chiral GC or HPLC using columns like β-cyclodextrin derivatives, coupled with polarimetric detection to confirm specific rotation ([α]D²⁵ = +34° to +37°) .
- Structural confirmation : Use ¹H/¹³C NMR to identify key signals (e.g., hydroxyl proton at δ 2.1 ppm, bridgehead methyl groups at δ 0.8–1.2 ppm) and X-ray crystallography for absolute stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data for (+)-borneol across different studies?
Answer:
Discrepancies often arise from variations in enantiomeric purity, solvent effects, or assay conditions. To address this:
- Purity validation : Quantify enantiomeric excess (ee) using chiral chromatography and compare against pharmacopeial standards (e.g., USP) .
- Solvent optimization : Test activity in multiple solvents (e.g., DMSO, ethanol) to assess solubility-driven artifacts .
- Mechanistic controls : Include TRPA1/TRPM8 knockout models in calcium imaging assays to isolate target-specific effects .
Advanced: What experimental strategies are recommended for studying (+)-borneol’s modulation of TRP channels in itch pathways?
Answer:
- In vitro models : Use dorsal root ganglion (DRG) neurons transfected with TRPA1/TRPM8 reporters. Apply (+)-borneol (10–100 µM) and measure intracellular Ca²⁺ flux via Fura-2 AM .
- Behavioral assays : Evaluate acute (histamine-induced) vs. chronic (MC903-induced) itch in mice, with pre-treatment of (+)-borneol (intraperitoneal, 50 mg/kg) .
- Molecular docking : Perform in silico modeling to identify binding interactions with TRPA1’s cytoplasmic domains using crystallographic data (PDB: 3J9P) .
Advanced: How can researchers improve the bioavailability of (+)-borneol for CNS-targeted delivery?
Answer:
- Lipid-based carriers : Encapsulate (+)-borneol in liposomes (e.g., DSPC:Cholesterol, 7:3 molar ratio) to enhance blood-brain barrier permeability .
- Prodrug synthesis : Derivatize the hydroxyl group with acetyl or glycosyl moieties to improve solubility and metabolic stability .
- In vivo PK/PD : Monitor plasma and brain tissue concentrations via LC-MS/MS after intravenous/oral administration in rodent models .
Advanced: What analytical methods are critical for resolving conflicting data on (+)-borneol’s thermal stability during derivatization?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C) under inert atmospheres .
- Reaction monitoring : Use in-situ FTIR to track esterification (e.g., bornyl acetate formation) and detect side products like camphene .
- Isotopic labeling : Incorporate deuterium at the hydroxyl group to study kinetic isotope effects during acid-catalyzed rearrangements .
Basic: How should researchers handle (+)-borneol’s hygroscopicity and oxidative degradation in long-term storage?
Answer:
- Storage conditions : Keep under inert gas (Ar/N₂) in amber vials at –20°C. Add stabilizers like BHT (0.01% w/w) to prevent autoxidation .
- Quality control : Monitor peroxide formation via iodometric titration and water content via Karl Fischer titration .
Advanced: What strategies validate the stereochemical integrity of (+)-borneol in complex reaction mixtures?
Answer:
- Chiral SFC : Use supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak IA) to separate borneol/isoborneol diastereomers .
- NOE correlations : Perform 2D ROESY NMR to confirm spatial proximity of the hydroxyl group to bridgehead methyl groups .
Advanced: How can computational modeling predict (+)-borneol’s interactions with cytochrome P450 enzymes?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
